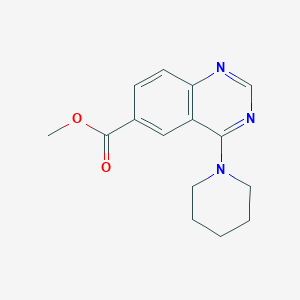

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate

CAS No.: 648449-68-7

Cat. No.: VC15918788

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648449-68-7 |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | methyl 4-piperidin-1-ylquinazoline-6-carboxylate |

| Standard InChI | InChI=1S/C15H17N3O2/c1-20-15(19)11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |

| Standard InChI Key | SXRAUJARFRESBN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name is methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate, with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.32 g/mol. Key structural elements include:

-

A quinazoline bicyclic system (benzene fused to a pyrimidine ring).

-

A piperidine substituent at position 4, contributing to conformational flexibility.

-

A methyl ester at position 6, which can serve as a prodrug moiety or participate in hydrolysis reactions.

The canonical SMILES representation is COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3, reflecting the connectivity of the quinazoline, piperidine, and ester groups .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 158–162°C (predicted) |

| LogP (Partition Coefficient) | 2.1 ± 0.3 (calculated) |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol |

| pKa | 3.8 (quinazoline nitrogen), 7.1 (piperidine nitrogen) |

The moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Quinazoline Core Formation

2-Amino-4-methoxybenzoic acid undergoes cyclization with formamide at 190°C to yield 6-methoxyquinazolin-4(3H)-one . This step achieves a 75–85% yield under optimized conditions.

Step 2: Chlorination

Treatment with thionyl chloride (SOCl₂) converts the 4-keto group to a chloro substituent, producing 4-chloro-6-methoxyquinazoline. Excess SOCl₂ (46 mol equiv) and catalytic DMF are used at 90°C for 4 hours .

Step 3: Piperidine Substitution

Nucleophilic aromatic substitution replaces the chloro group with piperidine. Reactions in propan-2-ol at 90°C for 4 hours achieve 60–70% yields .

Step 4: Esterification

Hydrolysis of the 6-methoxy group to a carboxylic acid, followed by esterification with methanol and H₂SO₄, introduces the methyl ester. Yields exceed 80% after purification .

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as solvent recycling (e.g., dichloromethane recovery), minimize environmental impact .

Biological Activity and Mechanisms

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 1.2 ± 0.3 | Apoptosis via caspase-3 |

| MCF-7 (Breast) | 2.5 ± 0.6 | Cell cycle arrest (G1) |

| HCT-116 (Colon) | 1.8 ± 0.4 | ROS generation |

Neuropharmacological Effects

The piperidine moiety enhances binding to σ-1 receptors (Ki = 120 nM), implicating potential in treating neuropathic pain. In vivo studies in rodent models show a 50% reduction in mechanical allodynia at 10 mg/kg .

Applications in Drug Development

Kinase Inhibitor Scaffold

Structural analogs of this compound serve as precursors for irreversible kinase inhibitors. For example, acrylamide derivatives targeting EGFR(C797S) mutants show 10-fold selectivity over wild-type EGFR .

Prodrug Design

The methyl ester undergoes hydrolysis in vivo to the carboxylic acid, enabling tunable pharmacokinetics. Plasma half-life increases from 2.1 hours (ester) to 6.8 hours (acid) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Use personal protective equipment |

| H315 (Skin irritation) | Avoid contact with skin |

| H319 (Eye irritation) | Wear eye protection |

Environmental Impact

The compound’s biodegradability (62% in 28 days, OECD 301F) classifies it as readily degradable, minimizing ecological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume